

Application Notes and Protocols for AF 568 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a bright, orange-fluorescent dye commonly utilized for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] The NHS ester moiety reacts with primary amino groups, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond. [3][4][5] This labeling chemistry is robust and widely used for preparing fluorescently-labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[4][6] The fluorescence of AF 568 is pH-insensitive between pH 4 and 10, making it suitable for a wide range of biological applications.[1][4]

This document provides a detailed protocol for the labeling of proteins with **AF 568 NHS ester**, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Chemical Properties and Reaction Mechanism

AF 568 NHS ester has an excitation maximum at approximately 572-578 nm and an emission maximum around 598-603 nm.[1][4][6][7] The NHS ester reacts with nucleophilic primary amines in a process called acylation. For efficient labeling, the reaction is typically carried out in a buffer with a pH between 8.3 and 8.5.[3][8][9] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[8]

[9] Buffers that do not contain primary amines, such as sodium bicarbonate or borate, are recommended to avoid competition with the target protein for the reactive dye.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **AF 568 NHS ester** protein labeling protocol.

Parameter	Recommended Value/Range	Notes
AF 568 NHS Ester		
Excitation Maximum (λ_{ex})	572 - 578 nm	[1] [6]
Emission Maximum (λ_{em})	598 - 603 nm	[1] [6] [7]
Molar Extinction Coefficient (ϵ)	$\sim 88,000 - 94,238 \text{ M}^{-1}\text{cm}^{-1}$ at λ_{ex}	[1] [4] [11]
Reaction Conditions		
Protein Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency. [12] [13]
Molar Excess of Dye:Protein	5:1 to 20:1	The optimal ratio should be determined empirically for each protein. [3]
Reaction Buffer	0.1 M Sodium Bicarbonate or Borate	Avoid buffers containing primary amines (e.g., Tris, glycine). [10]
Reaction pH	8.3 - 8.5	Crucial for efficient amine labeling and minimizing NHS ester hydrolysis. [3] [8] [9]
Incubation Time	1 - 4 hours at room temperature, or overnight at 4°C	Longer incubation at lower temperatures may be suitable for sensitive proteins. [9]
Purification		
Method	Size Exclusion Chromatography (e.g., Sephadex G-25), Dialysis, or Spin Desalting Columns	To remove unconjugated dye. [3] [14] [15]
Degree of Labeling (DOL)		

Target DOL	2 - 10 for antibodies	The optimal DOL depends on the specific application and protein.[16]
Calculation	Spectrophotometric measurement of A280 and A578	Requires correction for the dye's absorbance at 280 nm. [14][15]

Experimental Protocols

Reagent Preparation

- Protein Solution:
 - Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][13][17]
 - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer prior to the reaction.[10][18]
- **AF 568 NHS Ester** Stock Solution:
 - Allow the vial of **AF 568 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[18]
 - Prepare a 10 mg/mL or 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[17][19] This stock solution should be prepared fresh for each labeling reaction as the NHS ester is susceptible to hydrolysis.[19]

Protein Labeling Reaction

- Add the calculated amount of the **AF 568 NHS ester** stock solution to the protein solution while gently stirring or vortexing. The recommended starting point is a 10- to 20-fold molar excess of the dye over the protein.[3] The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[9] For proteins that are sensitive to prolonged exposure to room temperature, the incubation

can be performed overnight at 4°C.[9]

- (Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine and incubating for an additional 10-15 minutes. This step is generally not necessary if the purification is performed promptly.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein for accurate determination of the degree of labeling and to prevent interference in downstream applications.[14][15][16]

- Size Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from the free dye.[3][10]
 - Equilibrate a size exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with the equilibration buffer. The first colored band to elute will be the labeled protein, followed by a second, slower-moving band of the unconjugated dye. [10]
 - Collect the fractions containing the labeled protein.
- Spin Desalting Columns: For smaller sample volumes, spin desalting columns offer a rapid and convenient purification method.[12] Follow the manufacturer's instructions for equilibration and sample application.
- Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes to remove the free dye.[15]

Determination of the Degree of Labeling (DOL)

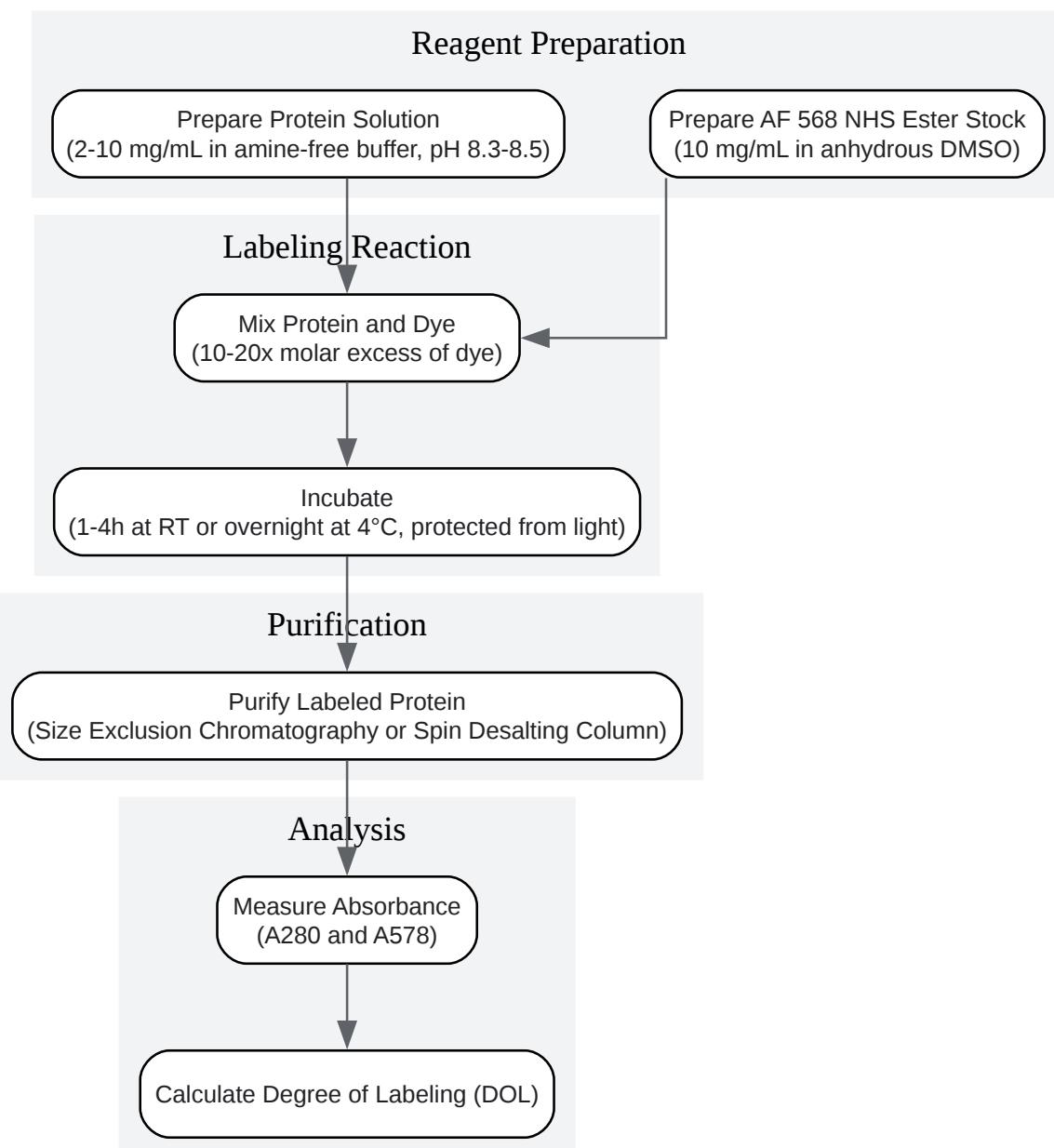
The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is a critical parameter to quantify the labeling efficiency.[20][21] An optimal DOL is essential for generating a strong signal without causing quenching or loss of protein function.[14]

- Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of AF 568 (~578 nm, Amax).[14][15] Dilute the sample if the absorbance reading is too high (ideally < 2.0).[15]
- Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = $[A280 - (Amax \times CF)] / \epsilon_{protein}$

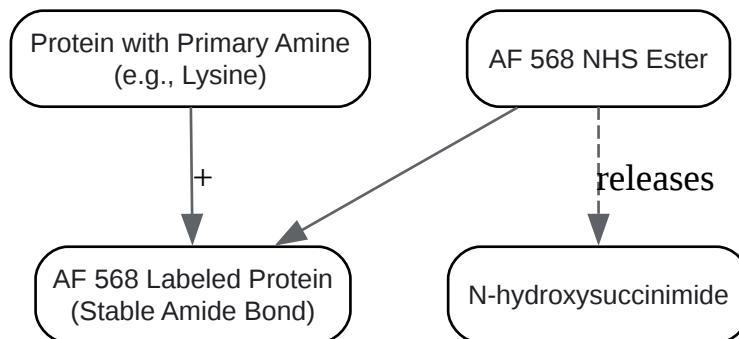
- A280: Absorbance of the conjugate at 280 nm.
- Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~578 nm).
- CF: Correction factor (A280 of the free dye / Amax of the free dye). The CF for AF 568 is approximately 0.55.
- $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 M^{-1}cm^{-1}$).[16]

- Calculate the concentration of the dye:


Dye Concentration (M) = $Amax / \epsilon_{dye}$

- ϵ_{dye} : Molar extinction coefficient of AF 568 at its Amax (~88,000 $M^{-1}cm^{-1}$).[1][11]
- Calculate the Degree of Labeling (DOL):

$DOL = Dye\ Concentration\ (M) / Protein\ Concentration\ (M)$


An ideal DOL for antibodies is typically between 2 and 10.[16] However, the optimal DOL should be determined experimentally for each specific application.[14][20]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein labeling with **AF 568 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Chemical reaction of **AF 568 NHS ester** with a primary amine on a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. NHS ester protocol for labeling proteins abberior.rocks
- 3. benchchem.com [benchchem.com]
- 4. Buy AF568 NHS ester (EVT-14888955) evitachem.com
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed pubmed.ncbi.nlm.nih.gov
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fluidic.com [fluidic.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. biotium.com [biotium.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. genecopoeia.com [genecopoeia.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AF 568 NHS Ester Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12368988#af-568-nhs-ester-protein-labeling-protocol\]](https://www.benchchem.com/product/b12368988#af-568-nhs-ester-protein-labeling-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com